molecular formula C17H19IO B14760761 1-(BenZyloxy)-2-(t-butyl)-4-iodobenZene

1-(BenZyloxy)-2-(t-butyl)-4-iodobenZene

Cat. No.: B14760761
M. Wt: 366.24 g/mol
InChI Key: MTYZTPVRXCLDOZ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene is an organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene can be synthesized through a multi-step process involving the introduction of the benzyloxy, tert-butyl, and iodine groups onto a benzene ring. One common method involves the following steps:

    tert-Butylation: The tert-butyl group can be introduced using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the benzyloxy group.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
  • Reduction reactions result in deiodinated or reduced benzyloxy compounds.

Scientific Research Applications

1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for various functionalized benzene derivatives.

    Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene depends on the specific reactions it undergoes. For example:

    Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.

    Oxidation Reactions: The benzyloxy group undergoes electron transfer processes, leading to the formation of oxidized products.

    Reduction Reactions: The compound accepts electrons from reducing agents, resulting in the removal of the iodine atom or reduction of the benzyloxy group.

Comparison with Similar Compounds

1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene can be compared with other similar compounds such as:

    1-(Benzyloxy)-2-(tert-butyl)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    1-(Benzyloxy)-2-(tert-butyl)-4-chlorobenzene:

    1-(Benzyloxy)-2-(tert-butyl)-4-fluorobenzene: The presence of a fluorine atom imparts unique characteristics, making it suitable for specific applications.

Uniqueness: The presence of the iodine atom in 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene makes it particularly useful for certain substitution reactions and radiolabeling applications, distinguishing it from its bromine, chlorine, and fluorine analogs.

Properties

Molecular Formula

C17H19IO

Molecular Weight

366.24 g/mol

IUPAC Name

2-tert-butyl-4-iodo-1-phenylmethoxybenzene

InChI

InChI=1S/C17H19IO/c1-17(2,3)15-11-14(18)9-10-16(15)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3

InChI Key

MTYZTPVRXCLDOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2

Origin of Product

United States

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